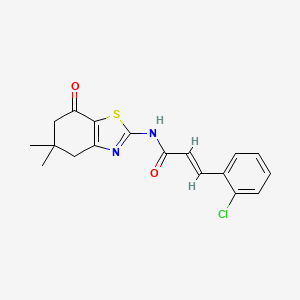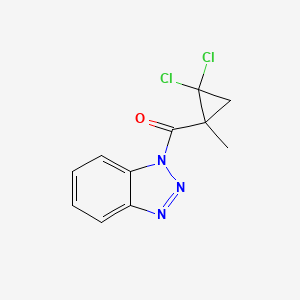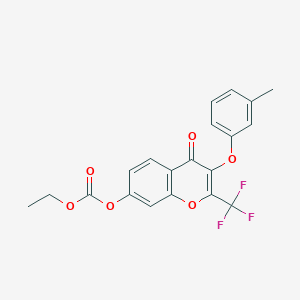![molecular formula C22H22FN3O5 B11615091 N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B11615091.png)
N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is a synthetic organic compound characterized by its complex structure, which includes a fluorophenyl group, a methoxybenzylidene moiety, and an imidazolidinone core. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized through the reaction of an appropriate diamine with a diacid or its derivative under dehydrating conditions.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the imidazolidinone and an aldehyde, such as 3-methoxy-2-(propan-2-yloxy)benzaldehyde.
Attachment of the Fluorophenyl Group: The final step involves the acylation of the imidazolidinone derivative with 4-fluoroaniline under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the imidazolidinone ring, potentially opening it to form amines or other derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
- N-(4-bromophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide
Uniqueness
Compared to similar compounds, N-(4-fluorophenyl)-2-{(4Z)-4-[3-methoxy-2-(propan-2-yloxy)benzylidene]-2,5-dioxoimidazolidin-1-yl}acetamide may exhibit unique properties due to the presence of the fluorine atom. Fluorine can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, potentially enhancing its efficacy and selectivity in various applications.
Properties
Molecular Formula |
C22H22FN3O5 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[(4Z)-4-[(3-methoxy-2-propan-2-yloxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C22H22FN3O5/c1-13(2)31-20-14(5-4-6-18(20)30-3)11-17-21(28)26(22(29)25-17)12-19(27)24-16-9-7-15(23)8-10-16/h4-11,13H,12H2,1-3H3,(H,24,27)(H,25,29)/b17-11- |
InChI Key |
HCVXLSKGOGWFKW-BOPFTXTBSA-N |
Isomeric SMILES |
CC(C)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[(3-hydroxyphenyl)amino]-2-methylquinoline-6-carboxylate](/img/structure/B11615015.png)

![3-Ethyl 6-methyl 4-{[4-(propan-2-yloxy)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11615028.png)
![1-[3-butyl-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3,4-dimethylphenoxy)ethanone](/img/structure/B11615029.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-(naphthalen-1-yl)acetamide](/img/structure/B11615037.png)
![3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-morpholin-4-ylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615041.png)
![3-(4-ethoxyphenyl)-4,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11615047.png)
![3-(4-chlorophenyl)-3-[2-(prop-2-en-1-yl)phenoxy]-2-benzofuran-1(3H)-one](/img/structure/B11615052.png)
![1-{1-[2-(2,6-dimethylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}-2,2,2-trifluoroethanone](/img/structure/B11615076.png)
![3-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(2-hydroxyethyl)phenazin-5-ium](/img/structure/B11615082.png)

![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B11615099.png)
methanone](/img/structure/B11615103.png)

